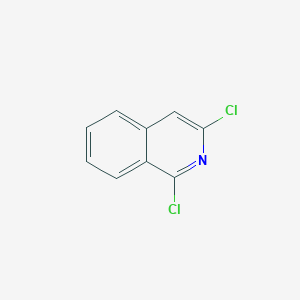

1,3-Dichloroisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGZEQXWZWBPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305468 | |

| Record name | 1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7742-73-6 | |

| Record name | 1,3-Dichloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7742-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007742736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7742-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1,3-Dichloroisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the isoquinoline (B145761) scaffold, a core structure in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of two reactive chlorine atoms at positions 1 and 3 makes it a versatile building block in modern organic synthesis.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and reactivity, tailored for professionals in research and drug development.

Physicochemical Properties

This compound presents as a white to brown crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [4] |

| Molecular Weight | 198.05 g/mol | [4][5] |

| Melting Point | 121-122 °C | [4] |

| 120-125 °C | ||

| Boiling Point | 307 °C | |

| Appearance | White to brown crystalline powder | [3] |

| Off-white to gray solid | [5] | |

| Solubility | Soluble in DMSO (25 mg/mL) | [5] |

| pKa (Predicted) | -1.49 ± 0.50 | |

| CAS Number | 7742-73-6 | [4][5] |

Spectral Data

-

Infrared (IR) Spectrum : Conforms to the structure.[3]

-

¹H NMR and ¹³C NMR : Spectral data are available and have been referenced in literature.[6]

-

InChI Key : BRGZEQXWZWBPJH-UHFFFAOYSA-N

-

SMILES : Clc1cc2ccccc2c(Cl)n1[7]

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively published in a single source, a general synthetic procedure can be outlined based on analogous reactions for similar chlorinated isoquinoline derivatives. The synthesis typically involves the chlorination of a suitable isoquinoline precursor. A common method is the reaction of N-phenyl-2-cyanacetamide or related compounds with a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Protocol:

A plausible synthetic route involves the cyclization and subsequent chlorination of a precursor molecule. For instance, the reaction of an appropriate acetamide (B32628) derivative with a dehydrating and chlorinating agent such as phosphorus oxychloride can yield the desired this compound. The reaction is typically carried out under reflux conditions. Purification is generally achieved through recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of its two carbon-chlorine bonds.[8] This allows for selective and sequential functionalization, making it a key building block for a variety of substituted isoquinolines.[1]

The chlorine atom at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids.[8] This regioselectivity enables the synthesis of 1-aryl-3-chloroisoquinolines.[8] The remaining chlorine atom at the 3-position can then be modified through various reactions, including nickel-catalyzed reactions with Grignard reagents or direct nucleophilic displacement.[8] This stepwise functionalization provides a route to complex, multi-substituted isoquinoline derivatives.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]

- 3. 382410050 [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 7742-73-6 [sigmaaldrich.com]

- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in this compound. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1,3-Dichloroisoquinoline: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic data of 1,3-Dichloroisoquinoline. This document provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structured data presentation for ease of comparison.

Summary of Spectroscopic Data

The spectroscopic data for this compound (C₉H₅Cl₂N, Molecular Weight: 198.05 g/mol ) has been compiled and organized into the following tables for clear and concise reference.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.24 | d | 8.6 | H-8 |

| 7.95 | d | 8.4 | H-5 |

| 7.84 | ddd | 8.4, 7.0, 1.3 | H-7 |

| 7.68 | s | - | H-4 |

| 7.65 | ddd | 8.6, 7.0, 1.1 | H-6 |

Note: Data acquired from Sigma-Aldrich.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | C-1 |

| 142.1 | C-3 |

| 137.9 | C-8a |

| 131.5 | C-7 |

| 128.5 | C-5 |

| 128.0 | C-6 |

| 127.8 | C-4a |

| 125.8 | C-8 |

| 119.9 | C-4 |

Note: Data referenced from J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565(1978).[2]

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3150 | C-H stretch (aromatic) |

| 1610, 1580, 1480 | C=C stretch (aromatic ring) |

| 1100-1200 | C-N stretch |

| 750-850 | C-Cl stretch |

Note: Data acquired from an ATR-IR spectrum provided by Aldrich.[2]

Mass Spectrometry Data

| m/z | Interpretation |

| 197/199/201 | [M]⁺˙ (Molecular ion with chlorine isotopes) |

| 162 | [M-Cl]⁺ |

| 127 | [M-2Cl]⁺ |

Note: Expected fragmentation pattern based on the principles of Electron Ionization Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility and facilitate further research.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum is obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Discovery and Enduring Legacy of Substituted Isoquinolines: A Technical Guide for Researchers

December 2025

Abstract

The isoquinoline (B145761) scaffold represents a cornerstone in medicinal chemistry, forming the structural core of a vast and diverse family of naturally occurring alkaloids and synthetic compounds with profound pharmacological activities. This in-depth technical guide provides a comprehensive overview of the history, discovery, and development of substituted isoquinolines for researchers, scientists, and drug development professionals. We delve into the seminal moments of their initial isolation, the evolution of synthetic methodologies, and the elucidation of their complex mechanisms of action. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic and biological assays, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal class of molecules.

A Historical Journey: From Poppy Dreams to Potent Pharmaceuticals

The story of isoquinoline alkaloids is deeply intertwined with the annals of medicine and chemistry. The journey commenced with a landmark achievement that heralded the dawn of alkaloid chemistry: the isolation of the first alkaloid from a natural source. In 1806, the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum). He named this compound "morphium" after Morpheus, the Greek god of dreams, owing to its potent sedative and analgesic properties[1]. This pivotal discovery opened the floodgates for scientific inquiry into the chemical constituents of medicinal plants[1].

Decades later, in 1885, the parent heterocyclic compound, isoquinoline, was isolated from coal tar by Hoogewerf and van Dorp[2]. This discovery provided the fundamental chemical framework for a large and structurally diverse group of alkaloids. Today, over 2,500 isoquinoline alkaloids have been identified, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae[1]. These compounds are broadly classified based on their chemical structures, with some of the most prominent groups being benzylisoquinolines, aporphines, and protoberberines[1].

The therapeutic potential of isoquinoline derivatives has been recognized and harnessed for centuries in traditional medicine for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties[3]. Modern research continues to build upon this rich history, exploring and developing new drugs with improved efficacy and safety profiles[3].

Synthetic Methodologies: Crafting the Isoquinoline Core

The construction of the isoquinoline ring system is a central theme in organic synthesis. Several named reactions have become indispensable tools for chemists to access a wide array of substituted isoquinolines.

Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution[4]. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions[5]. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The reaction is most effective when the aromatic ring is electron-rich[6].

-

Reactants: β-Phenylethylacetamide

-

Reagent: Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

-

Procedure:

-

Treat β-phenylethylacetamide with a strong dehydrating agent like PPA or POCl₃ at elevated temperatures.

-

The reaction mixture is refluxed for a specified period.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is then purified, typically by chromatography or crystallization, to yield 1-methyl-3,4-dihydroisoquinoline[7].

-

Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline[8][9]. The reaction proceeds through the formation of a Schiff base, which then undergoes cyclization[8]. This reaction is particularly significant as it can proceed under physiological conditions, which is crucial in the biosynthesis of many alkaloids[10].

-

Reactants: A β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenylethylamine) and an aldehyde (e.g., formaldehyde) or its acetal (B89532).

-

Catalyst: A protic acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid).

-

Procedure:

-

Dissolve the β-phenylethylamine derivative in a suitable solvent (e.g., methanol).

-

Add the aldehyde or its acetal to the solution.

-

Slowly add the acid catalyst while cooling the reaction mixture in an ice bath.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize it with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography[8].

-

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an efficient route to isoquinoline synthesis by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal in an acidic medium[11]. The reaction is typically carried out in two stages: the formation of a benzalaminoacetal followed by acid-catalyzed ring closure[11][12].

-

Reactants: Benzaldehyde and 2,2-diethoxyethylamine (B48651).

-

Catalyst: Strong acid (e.g., sulfuric acid).

-

Procedure:

-

Step 1 (Acetal Formation): Condense benzaldehyde with 2,2-diethoxyethylamine to form the corresponding Schiff base, which exists in equilibrium with the benzalaminoacetal.

-

Step 2 (Cyclization): Treat the intermediate from Step 1 with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to the isoquinoline ring system. The reaction often requires heating.

-

Work-up: Neutralize the reaction mixture and extract the isoquinoline product with an organic solvent.

-

Purification: Purify the crude product by distillation or chromatography.

-

Pharmacological Activities and Therapeutic Applications

Substituted isoquinolines exhibit a remarkable breadth of pharmacological activities, making them a fertile ground for drug discovery and development.[13][14]

Anticancer Activity

Numerous isoquinoline alkaloids have demonstrated potent anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1][13][15]

-

Berberine (B55584): This protoberberine alkaloid exhibits anticancer activity against a wide range of cancer cell lines. It has been shown to induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation.[16]

-

Noscapine (B1679977): Traditionally used as a cough suppressant, noscapine has emerged as a promising tubulin-binding anticancer agent with low toxicity.[17][18] It is currently in Phase I/II clinical trials for cancer therapy.[17]

-

Sanguinarine (B192314): This benzophenanthridine alkaloid induces apoptosis and inhibits tumor cell proliferation, angiogenesis, and invasion.[1]

Table 1: Anticancer Activity of Selected Isoquinoline Alkaloids

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Berberine | HGC-27 (Gastric) | 0.04 | [19] |

| Berberine | HepG2 (Liver) | 25 | [16] |

| Noscapine | A549 (Lung) | 0.6 (as 7A-demethylated metabolite) | [20] |

| Sanguinarine | Various | 3.07 | [21] |

Antimicrobial Activity

Several isoquinoline alkaloids, particularly berberine, possess significant antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and parasites.[3]

-

Berberine: It has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.[22][23]

Table 2: Antimicrobial Activity of Berberine

| Microorganism | Strain | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Various Clinical Isolates | 32 - 128 | [22] |

| Staphylococcus aureus (MRSA) | Various MLST Types | 64 - 256 | [23][24] |

| Coagulase-Negative Staphylococccus | Various Reference Strains | 16 - 512 | [25] |

Cardiovascular Effects

Certain isoquinoline derivatives act as vasodilators and have been used in the treatment of cardiovascular conditions.

-

Papaverine (B1678415): An opium alkaloid, papaverine is a direct-acting smooth muscle relaxant and vasodilator.[17] It is used to treat visceral and vascular spasms.[17]

-

Tetrandrine (B1684364): This bis-benzylisoquinoline alkaloid is a calcium channel blocker used in the treatment of hypertension and arrhythmia.[26][27]

Mechanisms of Action: Unraveling the Molecular Interactions

The diverse pharmacological effects of substituted isoquinolines stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer activity of isoquinoline alkaloids is often multifactorial, involving the inhibition of enzymes crucial for cell proliferation, disruption of the cytoskeleton, and modulation of critical signaling pathways.

-

Topoisomerase Inhibition: Some isoquinolines, like berberine, can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavable complex and leading to DNA strand breaks and apoptosis.[8][28]

-

Tubulin Binding: Noscapine and its derivatives bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[2][16][20]

-

Modulation of Signaling Pathways: Berberine has been shown to modulate several key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.[16][29]

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, reaction buffer, test compound, and agarose (B213101) gel electrophoresis reagents.

-

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the test compound for 30 minutes at 37°C.

-

Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[4][30][31]

-

-

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.

-

Materials: Purified tubulin, GTP, polymerization buffer, a fluorescent reporter (e.g., DAPI), and a microplate reader.

-

Procedure:

Mechanism of Smooth Muscle Relaxation by Papaverine

Papaverine exerts its smooth muscle relaxant effects primarily through two mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Papaverine inhibits PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in the activation of protein kinases that promote smooth muscle relaxation.[20][26]

-

Calcium Channel Blockade: Papaverine can directly block calcium channels, reducing the influx of calcium ions into smooth muscle cells, which is essential for contraction.[20]

Other Mechanisms

-

Protein Synthesis Inhibition: Emetine (B1671215) is a potent inhibitor of protein synthesis, which is the primary mechanism of its amebicidal and antiviral activities.[5][11][22][33][34]

-

Enzyme Inhibition: Palmatine (B190311) has been shown to inhibit various enzymes, including acetylcholinesterase and urease.[6][12][35][36][37]

Pharmacokinetics of Key Substituted Isoquinolines

The therapeutic efficacy of a drug is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Selected Isoquinoline Drugs

| Drug | Administration Route | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Papaverine | Oral (Dog) | - | - | - | - | 57.2 | [38] |

| IV (Human) | - | - | - | 1.78 | - | [21] | |

| Berberine | Oral (Rat) | 9.48 ng/mL | - | 46.5 ng·h/mL | - | 0.68 | [27] |

| Oral (Human, 1000 mg) | 0.43 ng/mL | 3 | 9.27 ng·h/mL | - | - | [34] | |

| Noscapine | Oral (Mouse, 75 mg/kg) | 12.74 µg/mL | 1.12 | 53.42 h·µg/mL | - | 31.5 (mean) | [17] |

| IV (Human) | - | - | - | 2.6 | - | [13] | |

| Oral (Human) | - | - | - | 4.5 | 30 | [13][38] |

Visualizing the Science: Diagrams and Workflows

To further elucidate the complex relationships and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathways modulated by Berberine in cancer cells.

Caption: Mechanism of smooth muscle relaxation by Papaverine.

Caption: Experimental workflow for a topoisomerase I inhibition assay.

Conclusion and Future Perspectives

The journey of substituted isoquinolines, from their origins in traditional herbal remedies to their current status as vital therapeutic agents and lead compounds, is a testament to the power of natural product chemistry and drug discovery. The rich structural diversity and broad spectrum of biological activities of this compound class ensure their continued relevance in the quest for novel therapeutics. Future research will undoubtedly focus on the development of more potent and selective isoquinoline derivatives, the exploration of novel drug delivery systems to enhance their pharmacokinetic profiles, and the further elucidation of their complex mechanisms of action. The integration of modern computational and synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of isoquinoline-based drugs, promising new treatments for a wide range of human diseases.

References

- 1. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Noscapine - Wikipedia [en.wikipedia.org]

- 8. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrandrine, a calcium antagonist of Chinese herbal origin, interacts with vascular muscle alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. Inhibition of protein synthesis: a mechanism of amebicide action of emetine and other structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Berberine-10-hydroxy camptothecine-loaded lipid microsphere for the synergistic treatment of liver cancer by inhibiting topoisomerase and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 34. merckmillipore.com [merckmillipore.com]

- 35. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 36. Inhibition of Tyrosine Hydroxylase by Palmatine -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 37. selleckchem.com [selleckchem.com]

- 38. Pharmacokinetics of oral noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Arsenal: An In-depth Technical Guide to the Predicted Therapeutic Applications of 1,3-Dichloroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the diverse array of substituted isoquinolines, 1,3-dichloroisoquinoline emerges as a particularly versatile and reactive building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at positions 1 and 3 allows for selective and sequential functionalization, making it a highly attractive starting material for the creation of compound libraries for drug discovery. This technical guide provides a comprehensive overview of the predicted therapeutic applications of this compound derivatives, focusing on their potential as anticancer agents through the inhibition of key enzymes such as topoisomerases and protein kinases.

Predicted Therapeutic Landscapes: A Focus on Oncology

Derivatives of this compound are predicted to exhibit significant therapeutic potential, primarily in the field of oncology. This prediction is based on the established activities of the broader isoquinoline class of compounds and the strategic advantages offered by the 1,3-dichloro-scaffold for chemical modification and optimization of pharmacological properties.

Anticancer Activity

The isoquinoline nucleus is a well-established pharmacophore in the design of anticancer drugs.[1] Derivatives have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy.[2] The ability to introduce diverse substituents at the 1 and 3 positions of the isoquinoline ring system allows for the fine-tuning of activity against specific cancer cell types and the exploration of structure-activity relationships (SAR).

One promising avenue is the development of 1,3-disubstituted isoquinolines as inhibitors of Inhibitor of Apoptosis Proteins (IAPs) . A study involving a library of 533 isoquinoline derivatives identified compounds that effectively inhibited ovarian tumor growth and promoted apoptosis by downregulating IAPs.[3] This suggests that derivatives of this compound could be tailored to target this critical cell survival pathway.

Core Mechanisms of Action: Targeting Key Cellular Machinery

The predicted anticancer effects of this compound derivatives are rooted in their potential to inhibit enzymes that are crucial for cancer cell proliferation and survival.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[4] The indenoisoquinoline class of compounds, which are structurally related to 1,3-disubstituted isoquinolines, are potent inhibitors of topoisomerase I (Top1).[5] These inhibitors act by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[6][7] It is predicted that novel 1,3-disubstituted isoquinolines derived from this compound will exhibit similar Top1 inhibitory activity.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoquinoline derivatives, such as isoquinoline-8-sulfonamide, are known to be effective kinase inhibitors.[8][9] The development of 1,3-disubstituted isoquinolines as selective kinase inhibitors is a promising therapeutic strategy. By modifying the substituents at the 1 and 3 positions, it is possible to target the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell growth and survival.

Quantitative Biological Data

The following tables summarize the cytotoxic activities of various isoquinoline derivatives, providing a basis for predicting the potential potency of novel compounds derived from this compound.

Table 1: Cytotoxicity of Isoquinoline Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Isoquinoline Derivative B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [3] |

| Isoquinoline Derivative C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [3] |

| 3-(Trifluoromethyl)phenylthiourea Derivative | SW620 (Colon) | 9.4 | [10] |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | IMR32, HeLa, SH-SY5Y | 0.019 - 0.040 | [11] |

| 1,3-Disubstituted Thiourea Derivative | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [10] |

Note: The data presented is for a range of isoquinoline derivatives and is intended to be indicative of the potential of the compound class.

Experimental Protocols

Detailed methodologies for the synthesis of 1,3-disubstituted isoquinolines and the evaluation of their biological activity are crucial for advancing research in this area.

Synthesis of 1-Aryl-3-chloroisoquinolines via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 1-aryl-3-chloroisoquinolines from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1-aryl-3-chloroisoquinoline.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the inhibitory activity of 1,3-disubstituted isoquinoline derivatives against a specific protein kinase.[15][16]

Materials:

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

Kinase assay buffer

-

ATP (Adenosine triphosphate)

-

1,3-Disubstituted isoquinoline test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase assay buffer, the test compound solution, and the kinase enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate for 10-30 minutes at 30°C to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I DNA Cleavage Assay

This protocol is used to identify compounds that act as Topoisomerase I inhibitors by stabilizing the Top1-DNA cleavage complex.[4][6][7]

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA)

-

1,3-Disubstituted isoquinoline test compounds

-

Agarose (B213101) gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.

-

Add Topoisomerase I to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Compounds that inhibit Topoisomerase I will show an increase in the amount of nicked or linear DNA compared to the control, indicating the stabilization of the Top1-DNA cleavage complex.

Visualizing the Future: Pathways and Workflows

To further elucidate the predicted therapeutic applications of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Chlorination of Isoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the chlorination of isoquinoline-1,3(2H,4H)-dione at the C4 position to synthesize 4-chloro-isoquinoline-1,3(2H,4H)-dione. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. The procedure utilizes N-chlorosuccinimide (NCS) as a readily available and easy-to-handle chlorinating agent.[1][2] Included are a summary of expected quantitative data, a step-by-step experimental procedure, and diagrams illustrating the experimental workflow and the proposed reaction mechanism.

Introduction

Isoquinoline-1,3(2H,4H)-dione and its derivatives are important heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[3][4] The functionalization of this scaffold is a key strategy in the development of novel therapeutic agents. Halogenation, in particular chlorination, of the active methylene (B1212753) position (C4) provides a versatile intermediate for further synthetic transformations, enabling the introduction of various functional groups to explore the structure-activity relationship (SAR) of this privileged scaffold. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of active methylene compounds, offering mild reaction conditions and operational simplicity.[5][6]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the chlorination of isoquinoline-1,3(2H,4H)-dione based on typical yields for NCS chlorination of 1,3-dicarbonyl compounds.[7]

| Parameter | Value | Notes |

| Substrate | Isoquinoline-1,3(2H,4H)-dione | 1.0 eq |

| Reagent | N-Chlorosuccinimide (NCS) | 1.1 eq |

| Solvent | Acetonitrile (B52724) (CH₃CN) | 10 mL / mmol of substrate |

| Reaction Temperature | Room Temperature (approx. 25 °C) | |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Expected Yield | 85-95% | Isolated yield after purification |

| Product | 4-Chloro-isoquinoline-1,3(2H,4H)-dione |

Experimental Protocol

Materials:

-

Isoquinoline-1,3(2H,4H)-dione

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isoquinoline-1,3(2H,4H)-dione (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (10 mL per mmol of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-chloro-isoquinoline-1,3(2H,4H)-dione.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 4-chloro-isoquinoline-1,3(2H,4H)-dione.

Proposed Reaction Mechanism

Caption: Proposed mechanism of chlorination using NCS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,3-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 1,3-dichloroisoquinoline scaffold is a key structural motif in numerous biologically active compounds, and its functionalization is of significant interest in drug discovery. The selective arylation of this compound via the Suzuki-Miyaura reaction offers a powerful strategy for the synthesis of novel isoquinoline (B145761) derivatives.

Regioselectivity of the Reaction

A critical aspect of the Suzuki-Miyaura reaction with this compound is the regioselectivity of the coupling. The two chlorine atoms at the C1 and C3 positions exhibit different reactivities. It has been established that the Suzuki-Miyaura cross-coupling reaction of this compound occurs chemoselectively at the C1 position. This selectivity is attributed to the greater steric hindrance and differing bond dissociation energies at the C1 and C3 positions, favoring the oxidative addition of the palladium catalyst at the C1-Cl bond. This inherent selectivity allows for the monofunctionalization of the isoquinoline core, leaving the C3-Cl bond available for subsequent transformations.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C1-Cl bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride ion.

-

Reductive Elimination: The coupled product, 1-aryl-3-chloroisoquinoline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Yields

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 3-chloro-1-phenylisoquinoline | 85 |

| 2 | 4-Methylphenylboronic acid | 3-chloro-1-(p-tolyl)isoquinoline | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-chloro-1-(4-methoxyphenyl)isoquinoline | 92 |

| 4 | 4-Fluorophenylboronic acid | 3-chloro-1-(4-fluorophenyl)isoquinoline | 82 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-chloro-1-(4-(trifluoromethyl)phenyl)isoquinoline | 75 |

| 6 | 3-Thienylboronic acid | 3-chloro-1-(thiophen-3-yl)isoquinoline | 78 |

Experimental Protocols

General Protocol for the C1-Selective Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the pure 1-aryl-3-chloroisoquinoline.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNA) of Dichloroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNA) protocols for the functionalization of dichloroisoquinolines. The isoquinoline (B145761) scaffold is a key pharmacophore in numerous clinically approved drugs and natural products, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3][4] The methods detailed herein facilitate the synthesis of diverse isoquinoline derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction to Nucleophilic Aromatic Substitution on Dichloroisoquinolines

Dichloroisoquinolines are versatile building blocks in medicinal chemistry. The two chlorine atoms on the isoquinoline ring are susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNA) reactions. The regioselectivity of these substitutions is influenced by the position of the chlorine atoms and the reaction conditions employed. Generally, the C1 position of the isoquinoline ring is more activated towards nucleophilic attack.[5] This section outlines key palladium-catalyzed cross-coupling reactions and classical SNA reactions for the derivatization of dichloroisoquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the dichloroisoquinoline core. These methods offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the synthesis of N-arylated compounds.[6] This reaction allows for the coupling of a variety of primary and secondary amines with dichloroisoquinolines, yielding aminoisoquinoline derivatives that are of significant interest in drug discovery due to their potential as kinase inhibitors and anticancer agents.[7][8]

Table 1: Summary of Buchwald-Hartwig Amination of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Dichloroisoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 85 |

| 2 | This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |

| 3 | 1,6-Dichloroisoquinoline | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 92 |

| 4 | 3,4-Dichloroisoquinoline | Benzylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 16 | 88 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the dichloroisoquinoline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminoisoquinoline.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[10] This reaction is instrumental in synthesizing aryl- and heteroaryl-substituted isoquinolines, which have shown promise as anticancer agents.[3]

Table 2: Summary of Suzuki-Miyaura Coupling of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |

| 2 | 1,6-Dichloroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 87 |

| 3 | 3,4-Dichloroisoquinoline | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 82 |

| 4 | This compound | 2-(Trifluoromethyl)phenylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a round-bottom flask, dissolve the dichloroisoquinoline (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the specified solvent system (e.g., dioxane/water).[11]

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and stir the mixture at the indicated temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the residue by column chromatography to obtain the desired product.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines.[13][14] These compounds are valuable precursors for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.

Table 3: Summary of Sonogashira Coupling of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 89 |

| 2 | 1,6-Dichloroisoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 12 | 85 |

| 3 | 3,4-Dichloroisoquinoline | Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | DMF | 70 | 10 | 80 |

| 4 | This compound | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask containing the dichloroisoquinoline (1.0 mmol), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (CuI, 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

-

Cool the mixture, filter through a pad of Celite, and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

Classical Nucleophilic Aromatic Substitution

Direct displacement of the chloro substituents by strong nucleophiles can also be achieved, often without the need for a metal catalyst.

Thiolation

The introduction of a sulfur-based nucleophile can be achieved through reaction with a thiol or a corresponding thiolate salt. The resulting thioethers are important intermediates in organic synthesis.

Table 4: Summary of Thiolation of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | this compound | Sodium thiomethoxide | - | DMF | 80 | 6 | 90 | | 2 | 1,6-Dichloroisoquinoline | Thiophenol | K₂CO₃ | DMSO | 100 | 12 | 85 | | 3 | 3,4-Dichloroisoquinoline | Benzyl mercaptan | NaH | THF | 60 | 8 | 88 |

Experimental Protocol: General Procedure for Thiolation

-

To a solution of the dichloroisoquinoline (1.0 mmol) in a suitable solvent (e.g., DMF), add the thiol (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol), or the pre-formed thiolate salt.

-

Heat the reaction mixture at the indicated temperature with stirring.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.[17]

Cyanation

The cyano group is a versatile functional group that can be introduced onto the isoquinoline ring using a cyanide salt. This reaction provides access to cyanoisoquinolines, which can be further transformed into amides, carboxylic acids, or amines.

Table 5: Summary of Cyanation of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | KCN | Pd(PPh₃)₄ | DMF | 120 | 24 | 75 |

| 2 | 1,6-Dichloroisoquinoline | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 140 | 18 | 80 |

| 3 | 3,4-Dichloroisoquinoline | K₄[Fe(CN)₆] | Pd(OAc)₂ / SPhos | NMP/H₂O | 100 | 12 | 82 |

Experimental Protocol: General Procedure for Cyanation

-

In a sealed tube, combine the dichloroisoquinoline (1.0 mmol), the cyanide source (e.g., KCN, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if required.[10][18]

-

Add the degassed solvent (e.g., DMF).

-

Heat the reaction mixture at the specified temperature with vigorous stirring.

-

Monitor the reaction by TLC.

-

After cooling, carefully quench the reaction with an appropriate aqueous solution (e.g., aqueous NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude product by chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Substituted isoquinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][7][19] The PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell survival and proliferation, is a common target for isoquinoline-based inhibitors. Additionally, many isoquinoline derivatives induce programmed cell death (apoptosis) in cancer cells.[7]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.

Caption: Intrinsic apoptosis pathway induced by substituted isoquinolines.

Caption: General experimental workflow for SNA reactions of dichloroisoquinolines.

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,6-Dichloroisoquinoline | 630421-73-7 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Improved Procedure for Aromatic Cyanation [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. CN101717350B - Method for synthesizing aryl cyanide in aqueous solution - Google Patents [patents.google.com]

- 18. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with 1,3-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation with 1,3-dichloroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline (B145761) scaffold in numerous biologically active compounds and functional materials. The differential reactivity of the two chlorine atoms at the C-1 and C-3 positions allows for selective functionalization, making it a valuable substrate for the synthesis of diverse molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. In the context of this compound, the chlorine atom at the C-1 position is generally more reactive than the one at the C-3 position towards oxidative addition to a Pd(0) center. This difference in reactivity is attributed to the electronic and steric environment of the two positions and enables regioselective mono-functionalization at the C-1 position under carefully controlled conditions.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille couplings, for the selective formation of C-C bonds at the C-1 position of this compound.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed C-C bond formation at the C-1 position of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Aryl-3-chloroisoquinoline |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 82 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 16 | 91 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | Toluene | 110 | 18 | 78 |

Table 2: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Vinyl-3-chloroisoquinoline |

| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2 eq) | DMF | 120 | 24 | 65 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2 eq) | DMA | 130 | 20 | 72 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 eq) | NMP | 140 | 24 | 58 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Alkynyl-3-chloroisoquinoline |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 88 |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 80 | 16 | 75 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 90 | 18 | 92 |

Table 4: Stille Coupling of this compound with Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Substituted-3-chloroisoquinoline |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 80 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 70 | 24 | 77 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | - | LiCl (3 eq) | DMF | 100 | 16 | 85 |

Table 5: Negishi Coupling of this compound with Organozinc Reagents

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Substituted-3-chloroisoquinoline |

| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 89 |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | THF | 50 | 18 | 76 |

| 3 | Isopropylzinc chloride | PdCl₂(dppf) (3) | - | DMA | 80 | 24 | 72 |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven- or flame-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-3-chloroisoquinolines

This protocol describes a general procedure for the selective mono-arylation of this compound at the C-1 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If a ligand is used, it should be added at this stage.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, degassed water via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-aryl-3-chloroisoquinoline.

Protocol 2: Heck Coupling for the Synthesis of 1-Vinyl-3-chloroisoquinolines

This protocol provides a general method for the vinylation of this compound.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate) (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)

-

Anhydrous solvent (e.g., DMF, DMA, NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) in the anhydrous solvent (e.g., DMF).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the ligand (e.g., P(o-tol)₃, 0.10 eq), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120-140 °C) for 20-24 hours.

-

After cooling to room temperature, filter the mixture to remove any inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 1-vinyl-3-chloroisoquinoline product.

Protocol 3: Sonogashira Coupling for the Synthesis of 1-Alkynyl-3-chloroisoquinolines

This protocol describes the coupling of terminal alkynes with this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Base (e.g., Et₃N, piperidine) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.10 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 1-alkynyl-3-chloroisoquinoline.

Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed C-C bond formation.

Application of 1,3-Dichloroisoquinoline in Compound Library Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloroisoquinoline is a versatile scaffold for the development of diverse compound libraries in medicinal chemistry. Its two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective functionalization. The chlorine at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine at the 3-position can be subsequently substituted through various other cross-coupling reactions or nucleophilic aromatic substitution. This differential reactivity enables the generation of a wide array of 1,3-disubstituted isoquinoline (B145761) derivatives, a class of compounds known for its broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]